molecular formula C19H18N2O4 B214500 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

Katalognummer B214500
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: MHAOOOOCNLJTND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile, also known as HIF-1α inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα inhibitor works by inhibiting the activity of 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα, a transcription factor that regulates the expression of genes involved in tumor progression and angiogenesis. 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα is activated under conditions of low oxygen levels (hypoxia) and promotes the growth and survival of tumor cells. By inhibiting 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα, the compound can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα inhibitor has been shown to have significant biochemical and physiological effects in cancer cells. The compound can inhibit the expression of genes involved in tumor cell proliferation, migration, and invasion. Additionally, 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα inhibitor can induce apoptosis (programmed cell death) in cancer cells, further inhibiting their growth and spread.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα inhibitor in lab experiments include its specificity for inhibiting 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent for cancer treatment. However, the compound also has limitations, including its potential toxicity and the need for further research to determine its optimal dosage and potential side effects.

Zukünftige Richtungen

There are several future directions for research on 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα inhibitor. One area of research is to investigate the compound's potential as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further research is needed to optimize the synthesis method and determine the optimal dosage and potential side effects of the compound. Finally, research is needed to investigate the potential of combining 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα inhibitor with other cancer treatments to enhance their efficacy.
In conclusion, 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile is a chemical compound with significant potential as a therapeutic agent for cancer treatment. Its ability to inhibit 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα and induce apoptosis in cancer cells makes it an attractive target for further research. However, further research is needed to optimize its synthesis method, determine its optimal dosage and potential side effects, and investigate its potential as a therapeutic agent for other diseases.

Synthesemethoden

The synthesis of 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile involves the reaction of 5-methylfurfural with ethyl acetoacetate to produce 3-(5-methylfuran-2-yl)-3-oxopropanenitrile. This intermediate is then reacted with indoline-2,3-dione in the presence of a base to form the final product.

Wissenschaftliche Forschungsanwendungen

4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. The compound works by inhibiting the activity of hypoxia-inducible factor-1α (4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα), a transcription factor that plays a crucial role in tumor progression and angiogenesis. By inhibiting 4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrileα, the compound can prevent the growth and spread of cancer cells.

Eigenschaften

Produktname

4-{3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

Molekularformel

C19H18N2O4

Molekulargewicht

338.4 g/mol

IUPAC-Name

4-[3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-2-oxoindol-1-yl]butanenitrile

InChI

InChI=1S/C19H18N2O4/c1-13-8-9-17(25-13)16(22)12-19(24)14-6-2-3-7-15(14)21(18(19)23)11-5-4-10-20/h2-3,6-9,24H,4-5,11-12H2,1H3

InChI-Schlüssel

MHAOOOOCNLJTND-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O

Kanonische SMILES

CC1=CC=C(O1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.